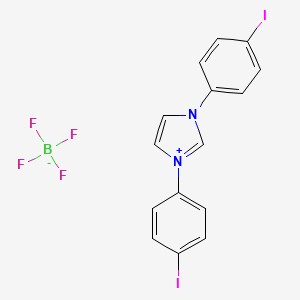
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of iodophenyl groups and the imidazolium core structure contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 4-iodoaniline with an appropriate imidazole derivative. The reaction is carried out under controlled conditions, often involving the use of a strong acid such as tetrafluoroboric acid to facilitate the formation of the imidazolium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of iodophenyl groups makes it suitable for coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of biaryl compounds.
Major Products
The major products formed from these reactions include substituted imidazolium salts, biaryl compounds, and various oxidation and reduction derivatives
Applications De Recherche Scientifique
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways, such as oxidative stress and apoptosis, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
The iodine atoms provide distinct electronic and steric properties compared to other halogenated derivatives, making it a valuable compound in synthetic chemistry and materials science .
Propriétés
Formule moléculaire |
C15H11BF4I2N2 |
|---|---|
Poids moléculaire |
559.88 g/mol |
Nom IUPAC |
1,3-bis(4-iodophenyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H11I2N2.BF4/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;2-1(3,4)5/h1-11H;/q+1;-1 |
Clé InChI |
HBOXYOQEFVDFQD-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


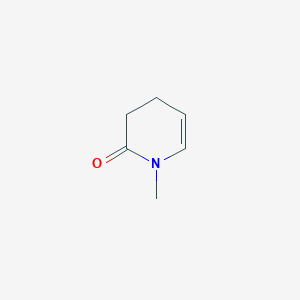
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
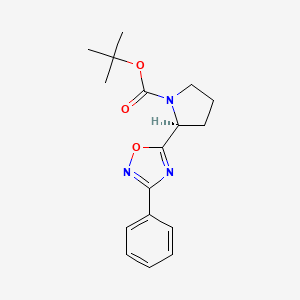
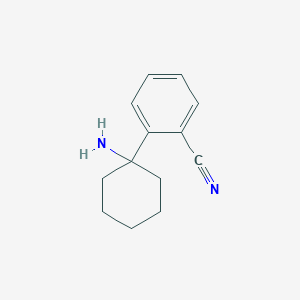
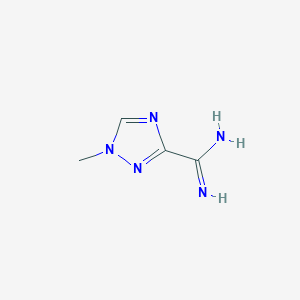
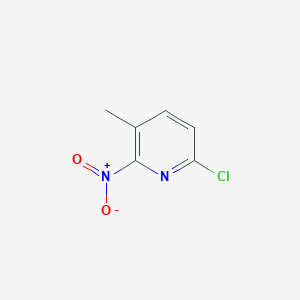
![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)

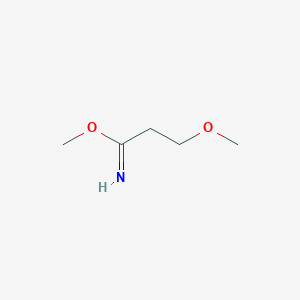
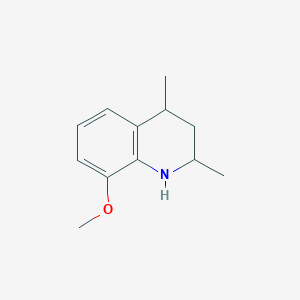
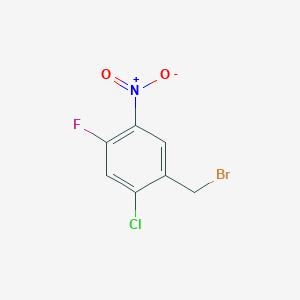
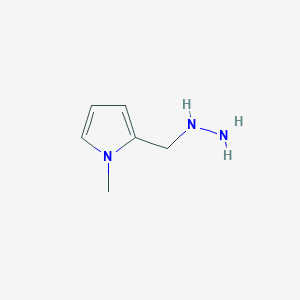

![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
